2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
説明
This compound is a benzothiazole-acetamide hybrid featuring a 3-cyclopentylureido-substituted thiazole core and a 6-methylsulfonylbenzothiazole moiety. The cyclopentylureido group on the thiazole ring introduces steric bulk and hydrophobic interactions, which may influence selectivity and pharmacokinetic properties .
特性
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S3/c1-31(27,28)13-6-7-14-15(9-13)30-19(22-14)23-16(25)8-12-10-29-18(21-12)24-17(26)20-11-4-2-3-5-11/h6-7,9-11H,2-5,8H2,1H3,(H,22,23,25)(H2,20,21,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPDBBUNUITJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide (CAS Number: 921876-84-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.5 g/mol. The structure consists of a thiazole ring, a cyclopentylureido group, and a benzo[d]thiazole moiety, which contribute to its diverse biological interactions.
| Property | Value |
|---|---|
| CAS Number | 921876-84-8 |
| Molecular Formula | C₁₉H₂₁N₅O₂S₂ |
| Molecular Weight | 415.5 g/mol |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Introduction of Cyclopentylureido Group : Reaction of cyclopentyl isocyanate with an amine derivative.
- Acetamide Formation : Acylation of the thiazole derivative with acetyl chloride under basic conditions.
This synthetic route allows for the production of derivatives with varied biological activities.
Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing benzothiazole moieties have been shown to inhibit cell proliferation in A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cells. The mechanism often involves the inhibition of specific enzymes related to cell growth and survival pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus. A study highlighted that derivatives showed moderate inhibitory effects on bacterial growth, indicating potential use as antimicrobial agents .
The biological effects are attributed to the compound's interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular pathways, leading to reduced proliferation in cancer cells.
- Receptor Interaction : The structural components suggest potential binding to specific receptors involved in signaling pathways relevant to cancer and infectious diseases .
Case Studies
- Cytotoxicity Assessment : In vitro studies demonstrated that compounds derived from benzothiazole exhibited IC50 values as low as 0.004 µM against T-cell proliferation, indicating potent anticancer activity .
- Antimicrobial Testing : Compounds were evaluated for their minimal inhibitory concentration (MIC) against various pathogens, with some showing MIC values around 50 µg/mL for effective inhibition .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison :
Benzothiazole substituents (methylsulfonyl, nitro, methoxy, ethoxy).
Heterocyclic cores (thiazole, thiadiazole, pyrimidinone).
Ureido/amino substituents (cyclopentyl, phenyl, methyl).
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Activity :
- Methylsulfonyl (Target Compound) : The electron-withdrawing nature of this group may enhance binding to kinase ATP pockets compared to nitro or alkoxy groups, as seen in VEGFR-2 inhibitors .
- Nitro (Compound 6d) : Demonstrates potent VEGFR-2 inhibition but may reduce solubility due to hydrophobicity .
- Methoxy/Ethoxy (Compounds 22, 14) : Improve solubility but reduce kinase affinity compared to stronger electron-withdrawing groups .
Role of Ureido vs. 3-Phenylureido (Compound 6d): Shows high VEGFR-2 inhibition, suggesting ureido substituents are critical for kinase activity .
Heterocyclic Core Variations: Thiadiazole (Compound 6d): Exhibits higher metabolic stability than thiazole-based compounds but may reduce synthetic accessibility . Pyrimidinone (Compound 20 in ): Less potent than thiazole derivatives in kinase assays, highlighting the thiazole’s superiority in binding .
Table 2: Physicochemical Properties (Inferred)
Q & A
Advanced Research Question
- Target Identification : Perform thermal shift assays (TSA) with recombinant protein libraries .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream effects in treated cell lines .
- Inhibitor Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
What methodologies are effective for synthesizing derivatives with enhanced bioactivity?
Advanced Research Question
- Parallel Synthesis : Use robotic liquid handlers to generate a 50-compound library with varying urea and sulfonamide substituents .
- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition .
- Prodrug Design : Acetylate the acetamide group to improve oral bioavailability .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
- Pharmacokinetic Bridging : Measure plasma concentrations via LC-MS/MS to confirm adequate exposure .
- Tissue Distribution Studies : Use radiolabeled compound (e.g., ³H or ¹⁴C) to track accumulation in target organs .
- Metabolite Identification : Perform UPLC-QTOF-MS to detect active/inactive metabolites .
What are the best practices for comparing this compound to structural analogs?
Basic Research Question
Q. Table 1. Key Structural Analogs and Their Bioactivities
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| Cyclopentyl → Cyclohexylurea | Reduced kinase inhibition | |
| Methylsulfonyl → Trifluoromethyl | Enhanced solubility | |
| Thiazole → Oxazole replacement | Loss of antiproliferative activity |
How can researchers optimize experimental protocols for reproducibility?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
